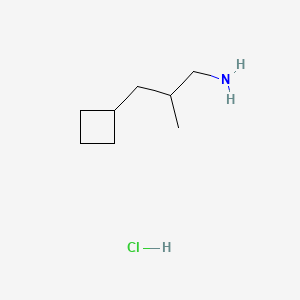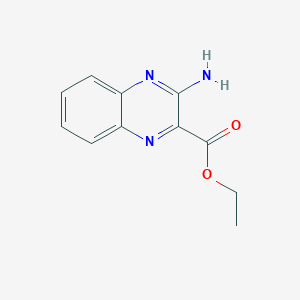
Ethyl 3-aminoquinoxaline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-aminoquinoxaline-2-carboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The compound features an ethyl ester group, an amino group, and a quinoxaline core, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-aminoquinoxaline-2-carboxylate typically involves the condensation of 1,2-diaminobenzene with diethyl oxalate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoxaline ring. The final product is obtained after purification steps such as recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
化学反应分析
Types of Reactions: Ethyl 3-aminoquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Nitroquinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
科学研究应用
Ethyl 3-aminoquinoxaline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the development of agrochemicals and dyes.
作用机制
The mechanism of action of ethyl 3-aminoquinoxaline-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular pathways, leading to its biological effects. For example, it can inhibit bacterial growth by targeting bacterial enzymes and disrupting metabolic processes .
相似化合物的比较
Quinoxaline: The parent compound with a simpler structure.
2,3-Diaminoquinoxaline: A derivative with two amino groups.
Ethyl 2-aminoquinoxaline-3-carboxylate: An isomer with different substitution patterns.
Uniqueness: Ethyl 3-aminoquinoxaline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
ethyl 3-aminoquinoxaline-2-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-10(12)14-8-6-4-3-5-7(8)13-9/h3-6H,2H2,1H3,(H2,12,14) |
InChI 键 |
YEGJKNJFRUPBHC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)
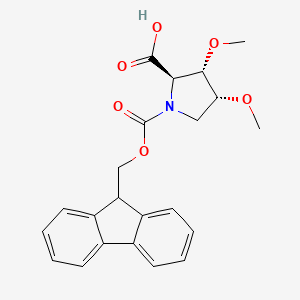
![2-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B13508848.png)

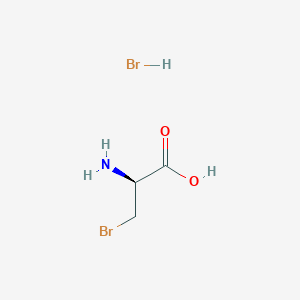

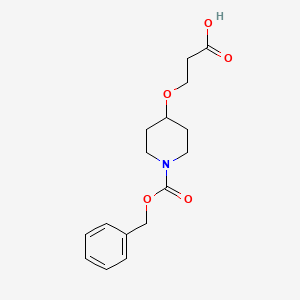

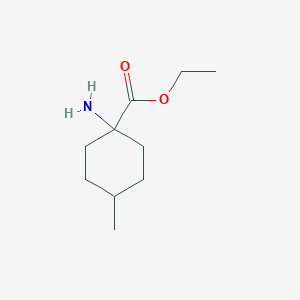
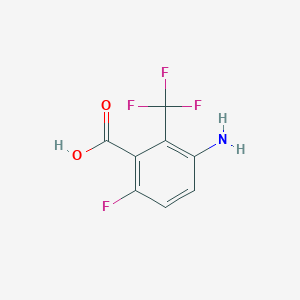
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)

